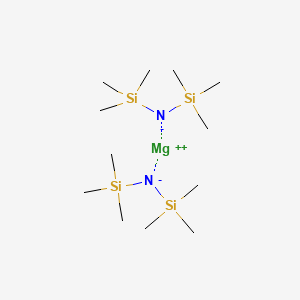
Niclosamide-13C6 (monohydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niclosamide-13C6 (monohydrate) is a stable isotope-labeled version of Niclosamide, an orally active antihelminthic agent used in parasitic infection research . This compound is particularly noted for its use in scientific research due to its biological activities against cancer and its ability to inhibit DNA replication in Vero E6 cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Niclosamide-13C6 (monohydrate) involves the incorporation of stable heavy isotopes of carbon into the Niclosamide molecule . This process typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
Industrial production of Niclosamide-13C6 (monohydrate) follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the consistent production of the compound with the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Niclosamide-13C6 (monohydrate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the specific reaction being carried out but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives of Niclosamide-13C6 (monohydrate), while substitution reactions may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Niclosamide-13C6 (monohydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Used in cell studies to investigate its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects against cancer and other diseases.
Industry: Used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Niclosamide-13C6 (monohydrate) exerts its effects by inhibiting the STAT3 pathway, which is involved in various cellular processes, including cell growth and survival . This inhibition leads to the suppression of DNA replication and the induction of cell death in cancer cells . The compound also affects other molecular targets and pathways, contributing to its broad range of biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Niclosamide-13C6 (monohydrate) include:
Niclosamide: The non-labeled version of the compound, used for similar research purposes.
Fenpropathrin: Another compound used in parasitic infection research.
Pentachlorophenol: Used in similar applications but with different chemical properties.
Uniqueness
Niclosamide-13C6 (monohydrate) is unique due to its stable isotope labeling, which allows for more precise and accurate studies in various research applications . This labeling provides a distinct advantage in tracing and quantifying the compound in complex biological systems .
Eigenschaften
Molekularformel |
C13H10Cl2N2O5 |
|---|---|
Molekulargewicht |
351.09 g/mol |
IUPAC-Name |
5-chloro-N-(2-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-hydroxybenzamide;hydrate |
InChI |
InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2/i2+1,3+1,6+1,8+1,10+1,11+1; |
InChI-Schlüssel |
ZBXRPLQCPHTHLM-GHTRJKFOSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])Cl)O.O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



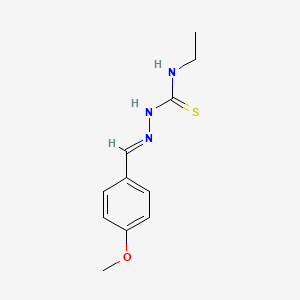


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
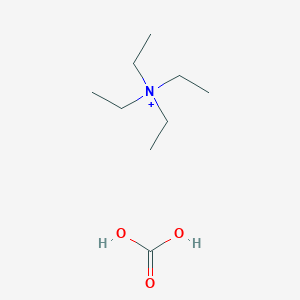
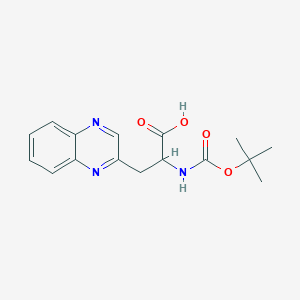
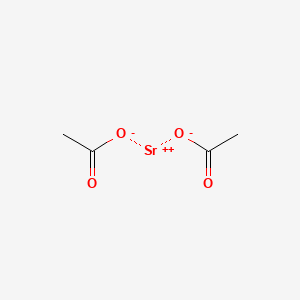



![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
